

Cyclopentylurea: A Comprehensive Technical Guide for Advanced Research

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Compound of Interest

Compound Name: Cyclopentylurea

Cat. No.: B073516

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This in-depth guide provides a comprehensive technical overview of **Cyclopentylurea**, a molecule of significant interest to researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document synthesizes critical information on its chemical identity, synthesis, and key applications, with a focus on the underlying scientific principles that guide its use in modern medicinal chemistry.

Core Chemical Identity of Cyclopentylurea

Cyclopentylurea, a derivative of urea featuring a cyclopentyl substituent, is a versatile building block in organic synthesis. Its unique combination of a rigid cycloalkane and a hydrogen-bond-donating-and-accepting urea moiety underpins its utility in the design of bioactive molecules.

Fundamental Chemical Identifiers

Accurate identification of a chemical entity is paramount for reproducible scientific research. The primary identifiers for **Cyclopentylurea** are summarized below.

Identifier	Value	Source(s)
CAS Number	1194-06-5	[1]
Molecular Formula	C ₆ H ₁₂ N ₂ O	[1]
Molecular Weight	128.17 g/mol	[1]
IUPAC Name	cyclopentylurea	
Synonyms	1-Cyclopentylurea, N-Cyclopentylurea	[1]
InChI	InChI=1S/C6H12N2O/c7-6(9)8-5-3-1-2-4-5/h5H,1-4H2,(H3,7,8,9)	[1]
InChIKey	CBEYJGNJOCTQGW-UHFFFAOYSA-N	
SMILES	C1CCC(C1)NC(=O)N	

Physicochemical Properties

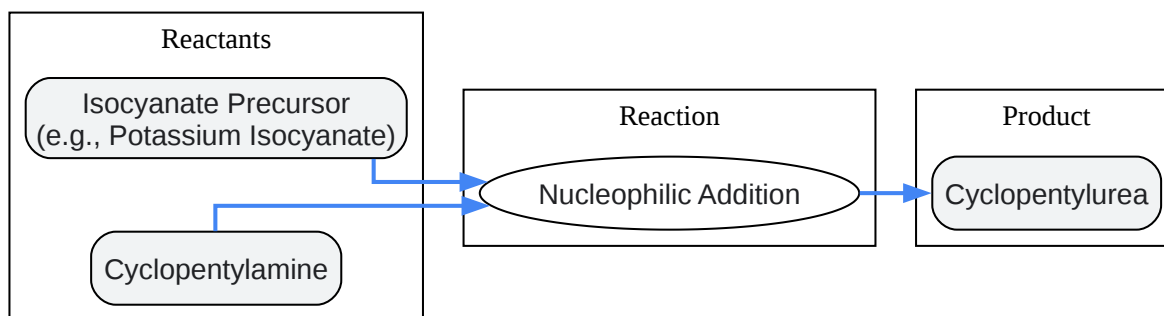
The physical and chemical properties of **Cyclopentylurea** dictate its behavior in various chemical and biological systems. It typically presents as a white crystalline solid and exhibits solubility in polar organic solvents.[1] The urea functional group, with its carbonyl (C=O) and two amine (NH₂) groups, allows it to act as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition in biological systems.[1]

Synthesis of Cyclopentylurea: Methodologies and Mechanistic Rationale

The synthesis of **Cyclopentylurea** can be approached through several established routes, primarily involving the formation of the urea linkage. The choice of a specific synthetic pathway is often dictated by the availability of starting materials, desired scale, and purity requirements. Two common and reliable methods are detailed below.

Method 1: Reaction of Cyclopentylamine with an Isocyanate Precursor

This is a widely employed method for the synthesis of unsymmetrical ureas. The reaction proceeds via the nucleophilic addition of an amine to an isocyanate.



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Caption: Synthesis of **Cyclopentylurea** via nucleophilic addition.

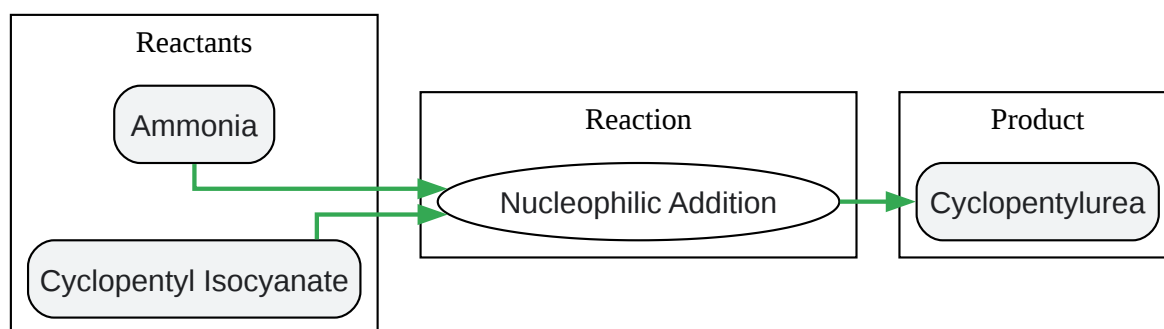
- **Dissolution of Reactants:** In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentylamine (1.0 equivalent) in a suitable solvent such as water or a polar aprotic solvent like dimethylformamide (DMF).
- **Addition of Isocyanate Source:** To the stirred solution, add a solution of potassium isocyanate (1.1 equivalents) in water. The use of a slight excess of the isocyanate source ensures complete conversion of the starting amine.
- **Reaction Monitoring:** The reaction is typically carried out at room temperature. The progress can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.
- **Product Isolation:** Upon completion, the reaction mixture is often cooled in an ice bath to precipitate the product. The solid **Cyclopentylurea** is then collected by vacuum filtration.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product in high purity.

Causality Behind Experimental Choices: The choice of a polar solvent is crucial as it facilitates the dissolution of the ionic isocyanate precursor and the polar amine. The reaction is generally exothermic and proceeds readily at room temperature without the need for heating.

Recrystallization is a standard and effective method for purifying solid organic compounds, relying on the differential solubility of the product and impurities in a given solvent at different temperatures.

Method 2: Reaction of Cyclopentyl Isocyanate with Ammonia

An alternative approach involves the use of the more reactive cyclopentyl isocyanate and its reaction with ammonia.



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Caption: Synthesis of **Cyclopentylurea** from cyclopentyl isocyanate.

- **Preparation of Ammonia Solution:** Prepare a solution of ammonia in a suitable aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), in a reaction vessel cooled in an ice bath.
- **Addition of Isocyanate:** Slowly add a solution of cyclopentyl isocyanate (1.0 equivalent) in the same solvent to the ammonia solution with vigorous stirring. The addition should be dropwise to control the exothermic reaction.

- **Reaction and Precipitation:** A white precipitate of **Cyclopentylurea** will form immediately upon addition. Allow the reaction to stir for an additional 30 minutes to ensure complete reaction.
- **Isolation and Purification:** The product is collected by vacuum filtration, washed with cold solvent to remove any unreacted starting materials, and dried under vacuum.

Causality Behind Experimental Choices: Isocyanates are highly electrophilic and react readily with nucleophiles like ammonia. The reaction is typically fast and efficient. Using an aprotic solvent prevents the isocyanate from reacting with the solvent. The low temperature helps to control the exothermicity of the reaction.

The Role of Cyclopentylurea in Drug Discovery and Development

The structural motifs present in **Cyclopentylurea**—the cyclopentyl group and the urea functionality—are of significant interest in medicinal chemistry for their ability to impart favorable pharmacological properties to drug candidates.

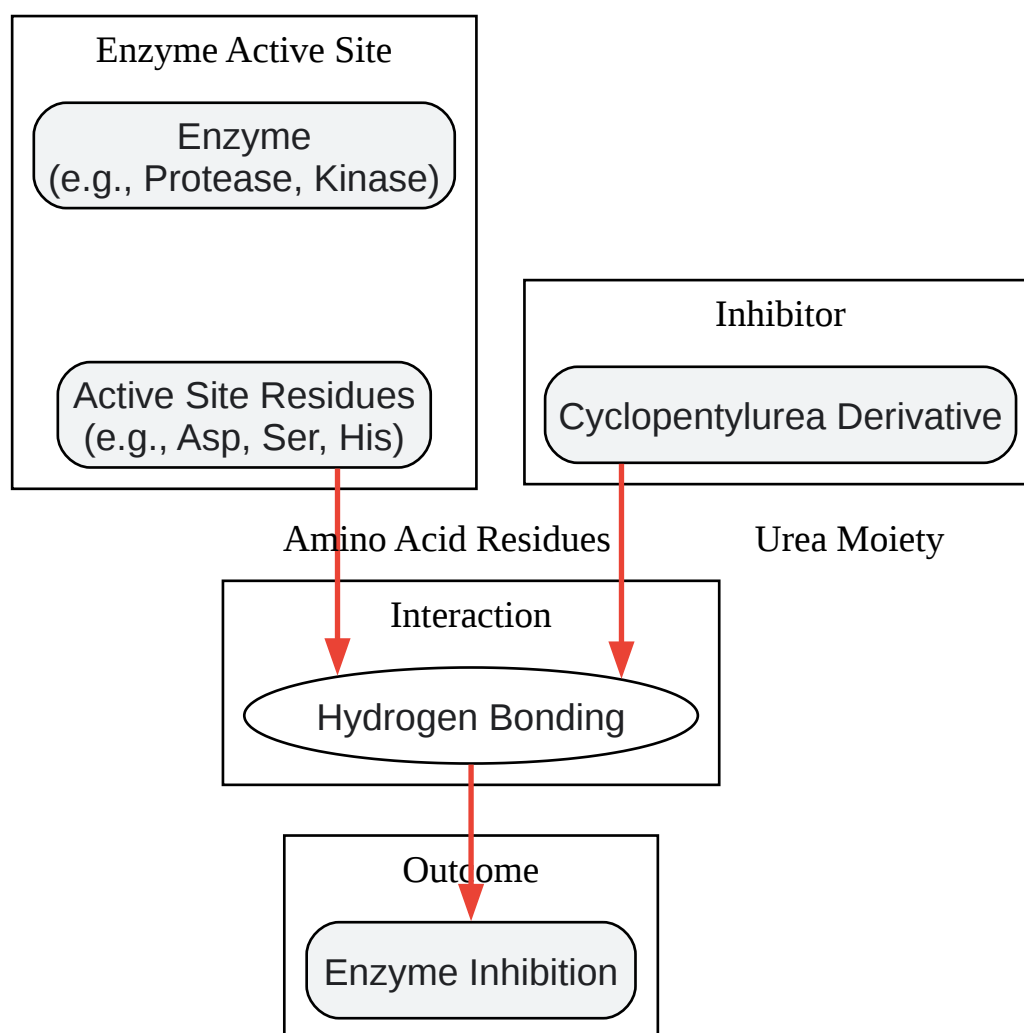
The Cyclopentyl Moiety: A Bioisostere with Benefits

The cyclopentyl group is often incorporated into drug molecules as a bioisostere for other groups, such as a phenyl ring or a gem-dimethyl group. This substitution can lead to several advantages:

- **Improved Metabolic Stability:** The saturated nature of the cyclopentyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to aromatic rings.
- **Enhanced Lipophilicity:** The introduction of a cyclopentyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its pharmacokinetic profile.
- **Conformational Rigidity:** The cyclic nature of the cyclopentyl group introduces a degree of conformational rigidity, which can lead to a more defined interaction with the target protein and potentially increase binding affinity and selectivity.

The Urea Moiety: A Key Player in Enzyme Inhibition

The urea functional group is a common feature in many enzyme inhibitors due to its ability to form multiple hydrogen bonds with the active site of a protein. Urea derivatives can act as substrate analogs, competitively inhibiting the enzyme.[1]



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Caption: General mechanism of enzyme inhibition by urea derivatives.

Urea-based inhibitors often mimic the transition state of the enzymatic reaction, binding tightly to the active site and preventing the natural substrate from binding. The hydrogen bond donor and acceptor capabilities of the urea moiety are critical for this interaction, forming a stable complex with the enzyme.

Applications in Medicinal Chemistry

Cyclopentylurea and its derivatives have been explored as potential therapeutic agents in various disease areas, including:

- **Antiviral Agents:** Some **cyclopentylurea** derivatives have shown inhibitory activity against viral proteases, such as the NS3 protease of the hepatitis C virus.[\[1\]](#)
- **Anticancer Agents:** The urea scaffold is present in numerous kinase inhibitors used in cancer therapy. Derivatives of **cyclopentylurea** could potentially be developed as inhibitors of protein kinases involved in cancer cell proliferation and survival.
- **Other Therapeutic Areas:** The versatility of the **cyclopentylurea** scaffold makes it a promising starting point for the development of inhibitors for a wide range of enzymes implicated in various diseases.

Analytical Characterization

A comprehensive characterization of **Cyclopentylurea** is essential to confirm its identity and purity. Standard analytical techniques include:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR provide detailed information about the molecular structure, confirming the presence of the cyclopentyl and urea moieties and their connectivity.
- **Infrared (IR) Spectroscopy:** The IR spectrum of **Cyclopentylurea** will show characteristic absorption bands for the N-H and C=O stretching vibrations of the urea group, as well as C-H stretching and bending vibrations of the cyclopentyl ring.
- **Mass Spectrometry (MS):** MS is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.
- **Melting Point Analysis:** A sharp melting point is a good indicator of the purity of a crystalline solid like **Cyclopentylurea**.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling **Cyclopentylurea**. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn.^[1]

References

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Sources

- 1. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
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